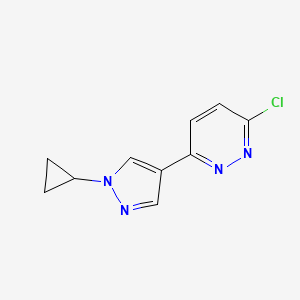

3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine

描述

Historical Context of Pyridazine and Pyrazole Chemistry

The development of pyridazine and pyrazole chemistry forms the foundation for understanding 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, was first synthesized in 1881 by Emil Fischer during his investigations into the Fischer indole synthesis. Its structural isomerism with pyrimidine and pyrazine spurred interest in heterocyclic chemistry, particularly for pharmaceutical applications. Pyrazole, a five-membered ring with two adjacent nitrogen atoms, was discovered in 1883 by Ludwig Knorr during his work on antipyretic agents. Knorr’s synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) marked the first medicinal use of pyrazoles.

The fusion of pyridazine and pyrazole moieties emerged in the late 20th century, driven by the need for bioactive compounds with improved pharmacokinetic properties. Derivatives like this compound exemplify modern efforts to combine these heterocycles for targeted applications in agrochemicals and drug discovery.

Nomenclature and Classification

The systematic IUPAC name This compound reflects its structure:

- Pyridazine backbone : A six-membered ring with nitrogen atoms at positions 1 and 2.

- Substituents :

Classification :

Structural Characteristics and Molecular Configuration

The compound’s structure has been confirmed via X-ray crystallography and spectroscopic methods:

The molecule’s planarity and conjugated π-system facilitate interactions with biological targets, such as enzymes or receptors.

Registration and Identification Parameters

Key identifiers for this compound include:

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 1440965-10-5 | |

| PubChem CID | 321073 | |

| InChIKey | MFCD26142689 | |

| SMILES | ClC1=NN=C(C=C1)C2=C(N(N=C2)C3CC3)C4=CN=CC=C4 | |

| Spectral data | NMR (¹H, ¹³C), IR, and MS available |

The compound is listed in regulatory databases under GHS hazard class 6.1 (toxic if ingested).

属性

IUPAC Name |

3-chloro-6-(1-cyclopropylpyrazol-4-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-10-4-3-9(13-14-10)7-5-12-15(6-7)8-1-2-8/h3-6,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUJVEWBLUBNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=N2)C3=NN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856639 | |

| Record name | 3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440965-10-5 | |

| Record name | 3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Cross-Coupling Reaction

The key synthetic step to obtain this compound is a palladium-catalyzed coupling of 3,6-dichloropyridazine with 1-cyclopropyl-1H-pyrazol-4-yl boron or equivalent nucleophilic species.

- Reactants: 3,6-dichloropyridazine and 1-cyclopropyl-1H-pyrazol-4-yl derivative

- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2)

- Base: Potassium phosphate (K3PO4)

- Solvent: 1,4-dioxane and water mixture

- Conditions: Inert atmosphere (nitrogen), temperature range 20–90 °C, typically stirred overnight at 90 °C

- After reaction completion, the mixture is cooled to ~30 °C.

- Water is added, and the aqueous phase is extracted with ethyl acetate multiple times.

- Combined organic extracts are concentrated and purified via silica gel flash chromatography.

- Yield: Approximately 65% isolated yield of the target compound as a yellow solid.

- Mass spectrometry confirms product with molecular ion [M+1] at 222.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 (1.04 g, 1.42 mol) |

| Base | Potassium phosphate (18.1 g, 85.2 mmol) |

| Solvent | 1,4-dioxane (50 g), water (5 mL) |

| Temperature | 90 °C |

| Atmosphere | Nitrogen (inert) |

| Reaction time | Overnight (~16 hours) |

| Yield | 65% |

This method is considered efficient and scalable, suitable for gram to multi-gram scale synthesis.

Preparation of 1-Cyclopropyl-1H-pyrazol-4-yl Intermediate

The pyrazolyl moiety is derived from selective halogenation and reduction of nitropyrazole precursors.

Halogenation of 4-nitropyrazole:

Halogenation occurs selectively at the 3-position of 4-nitropyrazole using hydrochloric acid (HCl) at concentrations ranging from 31% to 38% (approximately 10 M to 12.4 M). The reaction is conducted in the presence of an alcoholic solvent such as ethanol or isopropanol, with volume ratios of alcoholic solvent to HCl between 1:99 and 3:4, preferably about 1:9.Reduction to 3-chloro-1H-pyrazol-4-amine hydrochloride:

The halogenated intermediate is reduced under hydrogen atmosphere (H2) at pressures ranging from 100 kPa (1 atm) to 30,000 kPa (300 atm), preferably 100–800 kPa for lab-scale. Catalysts used include palladium on alumina (Pd/Al2O3) or more selective platinum or palladium on carbon (Pt/C or Pd/C). Catalyst loading ranges from 0.003 mol% to 3 mol% relative to the substrate.Reaction Conditions:

Temperature is maintained between 20 °C and 60 °C, preferably 30–40 °C. The reaction can be carried out in glass or glass-lined Hastelloy C reactors.Post-reaction Processing:

The hydrochloride salt is isolated and then free-based using bases such as sodium bicarbonate or triethylamine to yield the free amine.

Advantages of Pt/C or Pd/C Catalysts:

- Higher selectivity (>95%) for the desired 3-chloro-1H-pyrazol-4-amine hydrochloride.

- Faster reaction completion and easier catalyst filtration compared to Pd/Al2O3.

- Avoidance of aluminum salt impurities which can complicate downstream processing.

| Step | Conditions/Details |

|---|---|

| Halogenation | HCl (31–38%), alcoholic solvent (ethanol/isopropanol), 1:9 v/v ratio |

| Reduction | H2 atmosphere, 100–800 kPa, Pd or Pt catalyst (0.003–3 mol%) |

| Temperature | 20–60 °C (preferably 30–40 °C) |

| Reactor | Glass or glass-lined Hastelloy C |

| Selectivity | >95% with Pt/C or Pd/C catalysts |

This process is described in detail in patent US10233155B2 and related literature, highlighting its efficiency and industrial applicability.

Summary Table of Preparation Steps

| Step | Reactants/Materials | Catalyst/Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Halogenation of 4-nitropyrazole | 4-nitropyrazole, HCl (31–38%), ethanol or isopropanol | Acidic medium, 20–40 °C | High regioselectivity | Selective 3-chlorination |

| Reduction to 3-chloro-1H-pyrazol-4-amine | Halogenated intermediate, H2 gas | Pd/C or Pt/C catalyst, 100–800 kPa, 20–60 °C | >95% selectivity | Avoids aluminum salt impurities |

| Cross-coupling to target compound | 3,6-dichloropyridazine, 1-cyclopropyl-pyrazolyl boron | Pd(dppf)Cl2, K3PO4, 1,4-dioxane/H2O, 90 °C | ~65% isolated yield | Inert atmosphere, overnight reaction |

Research Findings and Practical Considerations

- The palladium-catalyzed cross-coupling is a robust method for attaching the pyrazolyl group to the pyridazine ring, with well-established conditions that balance yield and purity.

- The halogenation/reduction sequence to prepare the pyrazolyl intermediate is critical; catalyst choice profoundly affects yield, selectivity, and downstream processing ease.

- Use of Pt/C or Pd/C catalysts in reduction improves selectivity and simplifies filtration compared to Pd/Al2O3, which is significant for scale-up and industrial production.

- Reaction parameters such as temperature, pressure, and solvent composition are optimized to maximize yield and minimize by-products.

- The synthetic route is amenable to scale-up, as demonstrated by gram-scale preparations with consistent yields and purity.

化学反应分析

Types of Reactions

3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization Reactions: The pyrazolyl group can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

科学研究应用

Medicinal Chemistry

3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine has been investigated for its potential as a drug candidate targeting various receptors, particularly the muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds derived from this structure can act as allosteric modulators, enhancing the effects of acetylcholine at the M4 subtype of mAChRs, which are implicated in neurological disorders such as Alzheimer's disease .

Case Study: Allosteric Modulation

A study published in Nature describes the synthesis and evaluation of pyrazol-4-yl-pyridine derivatives, including derivatives similar to this compound. These compounds demonstrated significant allosteric modulation capabilities, which could be beneficial in treating cognitive impairments associated with neurodegenerative diseases . The binding affinity and cooperativity with acetylcholine were quantified, showing promising results for further development .

Neuropharmacology

Research has indicated that this compound may play a role in modulating neurological pathways. By acting on M4 mAChRs, it can potentially reverse hyperdopaminergic and hypoglutamatergic behaviors observed in preclinical models of neuropsychiatric disorders . This suggests that this compound could be explored as a therapeutic agent for conditions such as schizophrenia or depression.

Molecular Imaging

The compound's derivatives have also been explored for use in molecular imaging techniques. The development of radiofluorinated imaging probes based on similar structures allows for subtype-selective visualization of mAChRs in vivo, which could enhance diagnostic capabilities for various neurological conditions . This application highlights the versatility of the compound beyond traditional medicinal chemistry.

作用机制

The mechanism of action of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. The chloro and pyrazolyl groups play a crucial role in its reactivity and binding affinity to biological targets . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

相似化合物的比较

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyridazine derivatives are highly sensitive to substituent variations. Below is a detailed comparison of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Halogen Substitution: Chlorine at position 3 is common in antiviral pyridazines (e.g., R62025, IC₅₀ ~10 μM against rhinoviruses) . Bromine analogs (e.g., R62827) show reduced activity, suggesting chlorine optimizes electronic effects for viral capsid binding .

Pyrazole vs. Other Heterocycles: The 1-cyclopropyl-pyrazole group in the target compound confers rigidity and metabolic resistance compared to dihydropyridinyl (R62025) or imidazolyl derivatives . In DHODH inhibitors (e.g., compound 10b), ethoxy and fluorophenoxy groups on pyrazole improve IC₅₀ values by 10-fold compared to non-halogenated analogs .

Synthetic Accessibility :

- The target compound is synthesized via nucleophilic substitution using 3-chloro-6-cyclopropylpyridazine as a precursor under high-temperature conditions (180°C, 6 hours) .

- R62025 and related analogs require multi-step syntheses involving Suzuki couplings, reducing scalability .

Contradictions and Gaps :

生物活性

3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine is a heterocyclic compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C10H9ClN4

- Molecular Weight : 220.66 g/mol

- CAS Number : 1440965-10-5

The compound exhibits biological activity primarily through its interaction with various molecular targets. Its structure allows for modulation of enzyme activities and receptor interactions, which are critical in pharmacological applications.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For example, derivatives of pyridazines have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .

Enzyme Inhibition

Studies have highlighted the compound's potential as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. In vitro assays revealed that related pyrazole compounds can effectively reduce amyloid-beta levels, suggesting a neuroprotective role .

Cardiovascular Effects

Preliminary studies suggest that the compound may influence cardiovascular health by modulating ion channels and receptors associated with heart function. For instance, certain analogs have been shown to exhibit low inhibition of hERG channels, indicating a safer profile for cardiovascular applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole and pyridazine rings can significantly alter potency and selectivity against various biological targets.

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 3 | Enhances binding affinity to certain receptors |

| Cyclopropyl group | Increases lipophilicity and membrane penetration |

Study 1: Inhibition of BACE1

In a study evaluating the efficacy of pyrazole derivatives as BACE1 inhibitors, it was found that compounds similar to this compound showed significant reductions in Aβ levels in mouse models. The most potent analog demonstrated a maximal reduction of 60% in Aβ levels at optimal dosing .

Study 2: Cardiovascular Safety Profile

Another study assessed the cardiovascular safety profile of related compounds through hERG channel assays. The results indicated that while some analogs inhibited hERG channels, this compound exhibited minimal inhibition, suggesting a favorable safety margin for potential therapeutic use .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine and its analogs?

- Methodology : The compound can be synthesized via nucleophilic substitution or fusion reactions. For example, Chaudhry et al. (2017) reported a fusion reaction between 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and aliphatic/aromatic amines under mild conditions to yield pyrazolylpyridazine derivatives . Key steps include optimizing reaction temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF).

- Characterization : Confirm purity via HPLC and structural identity using -NMR (e.g., cyclopropyl protons at δ 1.0–1.5 ppm) and HRMS.

Q. How is the compound characterized for initial biological screening?

- Approach : Screen for enzyme inhibition (e.g., yeast α-glucosidase) or receptor binding (e.g., GPR39 agonists) using in vitro assays. Chaudhry et al. (2017) observed moderate α-glucosidase inhibition (IC ~50–100 µM) for pyrazolylpyridazine analogs, with meta-chloro substituents enhancing activity .

- Data Interpretation : Compare IC values against positive controls (e.g., acarbose for α-glucosidase) and validate via dose-response curves.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of pyridazine derivatives for target specificity?

- Case Study : Sato et al. (2016) identified LY2784544, a pyridazine-based kinase inhibitor, as a GPR39 agonist. SAR analysis revealed that substitution at the pyridazine C-6 position (e.g., morpholinomethyl groups) enhances binding affinity to GPR39 .

- Methodology :

- Use computational docking (e.g., AutoDock Vina) to predict interactions with target receptors.

- Synthesize analogs with varied substituents (e.g., trifluoromethyl, halogen) and test in β-arrestin recruitment assays.

Q. How to resolve contradictions in biological activity across different studies?

- Example : A compound may show potent activity in HEK293 cells but weak efficacy in primary neurons due to differences in receptor isoform expression or metabolic stability.

- Strategy :

- Cross-validate using orthogonal assays (e.g., electrophysiology for ion channel targets).

- Perform metabolic stability studies (e.g., liver microsome assays) to assess compound half-life .

Q. What experimental designs are critical for studying the compound’s pharmacokinetics and toxicity?

- In Vivo Imaging : Fang et al. (2020) used -labeled pyridazinone analogs for positron emission tomography (PET) to track mitochondrial complex I activity in primate brains. Key parameters include radiolabeling efficiency (>95%) and blood-brain barrier permeability (logP ~2–3) .

- Toxicity Profiling : Screen for off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) and assess organ toxicity in rodent models (e.g., liver enzyme ALT/AST levels).

Data Contradiction Analysis

Q. Why might a derivative exhibit variable potency in enzyme inhibition assays?

- Factors :

- Assay Conditions : pH, ionic strength, or reducing agents (e.g., DTT) may alter enzyme conformation. Chaudhry et al. (2017) noted reduced α-glucosidase inhibition in buffered saline vs. Tris-HCl .

- Compound Stability : Degradation under assay conditions (e.g., light-sensitive chloro-substituents). Verify stability via LC-MS pre-/post-assay.

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。